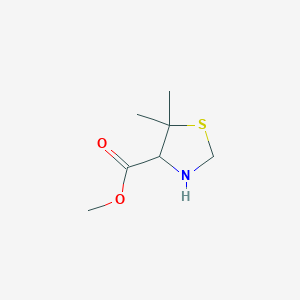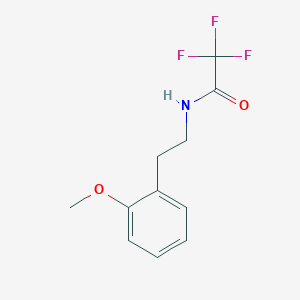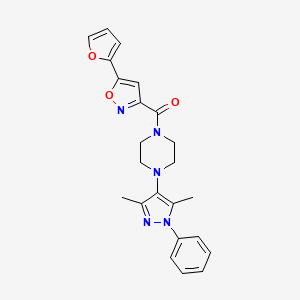
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound with the molecular formula C7H13NO2S. It is a derivative of thiazolidine, a five-membered ring containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2-amino-2-methyl-1-propanol with carbon disulfide and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Step 1: Reaction of 2-amino-2-methyl-1-propanol with carbon disulfide to form the intermediate.
Step 2: Reaction of the intermediate with methyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives with different substituents.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the formation of thiazolidine-based structures.
Biological Studies: Researchers use this compound to study the biological activity of thiazolidine derivatives and their interactions with various biological targets.
Wirkmechanismus
The mechanism of action of methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various pharmacological effects, depending on the specific target and the context of the study .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Allyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride
- Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
- Dimethyl 1,3-thiazolidine-2,4-dicarboxylate
Uniqueness
Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate is unique due to its specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and the study of thiazolidine-based chemistry .
Eigenschaften
IUPAC Name |
methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10-3)8-4-11-7/h5,8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAXIQTYFVLHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCS1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2731384.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2731385.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2731386.png)
![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2731389.png)
![2-[2-(2-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2731391.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2731392.png)



![N'-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2731396.png)
![N-(4-acetylphenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2731397.png)
![5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2731401.png)
![N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2731404.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2731405.png)
